N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Description
N-[(4-Fluoro-3-nitrophenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a carbamothioyl group substituted with a 4-fluoro-3-nitrophenyl moiety. This compound belongs to a class of thiourea derivatives widely studied for their structural versatility and biological activities, including antiprotozoal, antioxidant, and corrosion inhibition properties .
Properties
IUPAC Name |
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-11-7-6-10(8-12(11)18(20)21)16-14(22)17-13(19)9-4-2-1-3-5-9/h1-8H,(H2,16,17,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOAQFWSHKKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzoyl Isothiocyanate
Benzoyl chloride reacts with potassium thiocyanate (KSCN) in anhydrous acetone under reflux to produce benzoyl isothiocyanate. The reaction mechanism involves nucleophilic substitution, where the thiocyanate ion displaces chloride. The exothermic reaction requires controlled temperatures (60–70°C) to prevent decomposition.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous acetone |
| Temperature | 60–70°C (reflux) |
| Reaction Time | 2–3 hours |
| Yield | 75–85% |
Condensation with 4-Fluoro-3-Nitroaniline
Benzoyl isothiocyanate is then reacted with 4-fluoro-3-nitroaniline in dichloromethane at room temperature. The primary amine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea linkage. The reaction is typically complete within 4–6 hours, yielding the target compound as a crystalline solid.
Key Considerations:
-
Stoichiometry: A 1:1 molar ratio of reactants minimizes side products.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like acetone or tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., dichloromethane) improve product isolation but may slow kinetics. Comparative studies indicate acetone optimizes both yield (82%) and reaction time (3 hours).
Temperature and Catalysis
Elevated temperatures (70°C) accelerate the first step but risk thermal degradation. Catalysts such as triethylamine (1–2 mol%) mitigate side reactions by scavenging HCl, improving yields to 88%.
Substrate Purity
4-Fluoro-3-nitroaniline purity critically impacts final product quality. Recrystallization from ethanol (mp 98–100°C) ensures >99% purity, reducing byproducts like N,N'-disubstituted thioureas.
Industrial-Scale Production Methods
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key adaptations include:
Process Intensification:
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Microreactors: Enable precise temperature control and reduced reaction volumes, achieving 90% yield in 1 hour.
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Automated Quenching: In-line neutralization of excess reagents minimizes waste.
Purification Techniques:
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Crystallization: Ethanol/water mixtures (3:1 v/v) recover 85% product with 98% purity.
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Continuous Chromatography: Simulated moving bed (SMB) systems replace batch columns for high-throughput purification.
Characterization and Analytical Techniques
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 165–167°C |
| Molecular Weight | 335.8 g/mol |
| Solubility | DMSO >100 mg/mL |
Comparative Analysis with Alternative Preparative Approaches
Alternative Routes
Economic and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thioamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 4-amino-3-fluorophenylcarbamothioylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonamide derivatives.
Scientific Research Applications
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has diverse applications in scientific research:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Its unique structural properties make it a valuable building block in organic synthesis.
Medicinal Chemistry: It is studied for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of benzoylthiourea derivatives are heavily influenced by substituents on the phenyl rings. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., T2 with 4-Cl) exhibit higher corrosion inhibition than meta-substituted analogues (e.g., T1 with 3-Cl) due to enhanced electron withdrawal and steric effects .
- Halogen vs. Nitro Groups : Bromo and nitro substituents (BTU-3) improve antiprotozoal activity compared to fluoro derivatives, likely due to increased lipophilicity and membrane penetration .
- Heterocyclic Modifications : Pyrimidine or thiophene substituents (e.g., compounds in ) enhance antiviral activity by targeting viral enzymes like RdRp.
Physicochemical and Coordination Properties
- Ligand Behavior: The cis configuration of the carbamothioyl group in N-[ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide enhances its ability to act as a bidentate ligand for metals like Pd(II) or Pt(II) . The target compound’s 4-F and 3-NO₂ substituents may similarly stabilize metal complexes.
- Spectroscopic Signatures : IR spectra of benzoylthioureas show characteristic ν(C=O) (~1670 cm⁻¹), ν(C=S) (~1250 cm⁻¹), and ν(N-H) (~3200 cm⁻¹) stretches, consistent across derivatives .
Biological Activity
N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 295.30 g/mol. The compound features a fluorinated nitrophenyl moiety and a carbamothioyl group attached to a benzamide framework. These structural characteristics contribute to its reactivity and biological activity, making it an interesting candidate for further pharmacological studies .
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the carbamothioyl linkage. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. The synthetic pathway can be summarized as follows:
- Formation of the Nitrophenyl Component : The nitro group is introduced onto the phenyl ring through electrophilic substitution.
- Carbamothioyl Group Attachment : This step involves the reaction of the nitrophenyl derivative with thiourea or its derivatives.
- Final Benzamide Formation : The final product is obtained by coupling the carbamothioyl compound with an appropriate amine.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Compounds with similar structures often display:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance, studies have indicated that compounds containing similar functional groups can modulate enzyme activities or interfere with cellular signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-bromophenyl)carbamothioylbenzamide | Bromine instead of Fluorine | Antimicrobial | Higher lipophilicity |
| N-(2-methyl-4-nitrophenyl)carbamothioylbenzamide | Methyl substitution | Antifungal | Enhanced solubility |
| N-(3-acetylphenyl)-4-(phenylthio)methylbenzamide | Acetyl and thioether groups | Anticancer | Different functional groups |
This table illustrates how variations in substituents can impact biological activity and chemical properties, emphasizing the significance of this compound in medicinal chemistry research .
Case Studies
Several case studies have explored the efficacy of related compounds in clinical settings:
- Antimicrobial Studies : In vitro tests demonstrated that similar benzamide derivatives effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.
- Cancer Research : A study focusing on a related compound revealed that it induced apoptosis in breast cancer cells through mitochondrial pathways, indicating that modifications to the benzamide structure could enhance anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
